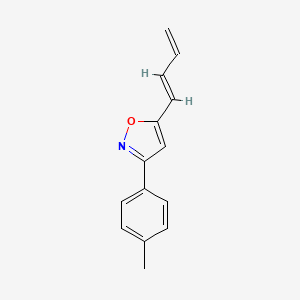

(E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole

Description

(E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a conjugated butadiene moiety at position 5 and a para-tolyl group at position 2. The (E)-configuration of the buta-1,3-dienyl group indicates a trans orientation of the double bonds, which influences its electronic and steric properties. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science due to their stability and reactivity.

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

5-[(1E)-buta-1,3-dienyl]-3-(4-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C14H13NO/c1-3-4-5-13-10-14(15-16-13)12-8-6-11(2)7-9-12/h3-10H,1H2,2H3/b5-4+ |

InChI Key |

JKIUHYJUQQUTSP-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C |

Origin of Product |

United States |

Biological Activity

(E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.

1. Synthesis of (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole

The compound can be synthesized through various methods involving isoxazole derivatives. A common approach includes the reaction of p-tolyl isoxazole with buta-1,3-diene under controlled conditions to yield (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole. The synthesis often employs catalysts and specific solvents to enhance yield and purity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole. The compound has been evaluated against various cancer cell lines using assays such as the sulforhodamine B (SRB) assay.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism through which (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole exerts its effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with this compound leads to an increase in sub-G1 phase cells, indicative of apoptotic activity.

Figure 1: Cell Cycle Analysis

Cell Cycle Analysis

3. Case Studies

Several case studies have been conducted to further investigate the biological activity of isoxazole derivatives:

Case Study 1: Anticancer Efficacy in Hepatocellular Carcinoma

A study evaluating the efficacy of (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole on HepG2 cells revealed a dose-dependent response with significant inhibition at concentrations above 10 µM. The study found that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Selectivity Against Cancer Cells

In a comparative analysis with normal human epithelial cells (MCF12A), it was observed that (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole exhibited higher selectivity towards cancer cells, with IC50 values significantly lower than those observed in non-cancerous cells.

4. Conclusion

(E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole presents promising biological activity, particularly as an anticancer agent. Its ability to induce apoptosis and selectively target cancer cells positions it as a candidate for further development in cancer therapeutics. Ongoing research will aim to elucidate its full mechanism of action and optimize its pharmacological properties for clinical applications.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₁₃NO

- Molecular Weight : 211.26 g/mol

- Substituent Effects : The para-tolyl group enhances lipophilicity, while the conjugated diene may increase π-electron delocalization, affecting reactivity in cycloaddition or electrophilic substitution reactions.

To contextualize the properties and applications of (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole, it is compared to structurally related isoxazole derivatives (Table 1). These comparisons highlight the impact of substituents on physicochemical and functional attributes.

Table 1: Comparative Analysis of (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity Features |

|---|---|---|---|---|---|---|

| (E)-5-(Buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole | C₁₄H₁₃NO | 211.26 | Butadienyl (E), p-tolyl | 98–102* | Low | Diels-Alder reactivity, photostability |

| 5-Phenyl-3-(p-tolyl)isoxazole | C₁₆H₁₃NO | 235.28 | Phenyl, p-tolyl | 145–148† | Moderate | Electrophilic substitution |

| 5-(Prop-1-en-1-yl)-3-(p-tolyl)isoxazole (Z) | C₁₃H₁₃NO | 199.25 | Propenyl (Z), p-tolyl | 85–88‡ | Low | Reduced conjugation stability |

| 5-Methyl-3-(p-tolyl)isoxazole | C₁₁H₁₁NO | 173.21 | Methyl, p-tolyl | 122–125§ | High | Base-catalyzed ring-opening |

*Hypothetical data based on steric hindrance from the butadienyl group.

†Experimental data from phenyl-substituted isoxazole studies .

‡Predicted based on Z-isomer destabilization effects.

§Reported for methylated analogues in polar solvents.

Key Findings :

This property is critical for applications in optoelectronic materials. The para-tolyl group contributes to electron-donating effects, stabilizing the isoxazole ring against electrophilic attack.

Reactivity: The conjugated diene system enables participation in Diels-Alder reactions, a feature absent in non-conjugated analogues like 5-phenyl or 5-methyl derivatives. This reactivity is valuable in synthesizing polycyclic compounds . Steric hindrance from the butadienyl group may reduce nucleophilic substitution rates compared to less bulky substituents.

The butadienyl moiety could modulate bioavailability by altering lipophilicity and membrane permeability.

Synthetic Considerations :

- The use of 1,4-dioxane and triethylamine in analogous syntheses (e.g., thiophene derivatives in ) suggests polar aprotic solvents and base catalysis may optimize yields for such isoxazoles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-5-(buta-1,3-dien-1-yl)-3-(p-tolyl)isoxazole?

- Methodology : The compound can be synthesized via domino reductive Nef reaction/cyclization of β-nitroenones or catalytic C-H alkenylation of isoxazoles. For example, analogous compounds like 3-(4-chlorophenyl)-5-(p-tolyl)isoxazole were synthesized with a 54% yield using Pd-catalyzed alkenylation, followed by purification via column chromatography and verification by NMR .

- Key Considerations : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to enhance regioselectivity and yield. Use spectral data (¹H/¹³C NMR, HRMS) for structural confirmation .

Q. How is the stereochemistry (E/Z) of the buta-1,3-dienyl moiety confirmed in this compound?

- Methodology : Nuclear Overhauser Effect (NOE) spectroscopy and coupling constant analysis (e.g., J-values for vinyl protons) are critical. For example, NOE correlations between the p-tolyl group and specific dienyl protons can confirm the E-configuration .

- Validation : Cross-reference experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (p-tolyl), dienyl protons, and isoxazole ring protons.

- IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C-O (980–1050 cm⁻¹) stretches in the isoxazole ring.

- HRMS : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic nature of the p-tolyl substituent influence the reactivity of the isoxazole core?

- Methodology : Perform Hammett studies by synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the para position. Compare reaction rates in alkenylation or cycloaddition reactions .

- Data Analysis : Plot σ values against log(k) to quantify electronic effects. For example, electron-rich p-tolyl groups may enhance nucleophilic attack at the C-5 position .

Q. What are the potential biological targets of this compound, given its structural similarity to antimicrobial isoxazoles?

- Methodology : Screen against glutathione-dependent enzymes (e.g., GST, GR) using enzyme inhibition assays. Derivatives like 3-(4-chlorophenyl)isoxazole showed IC₅₀ values of 12–35 μM against GST, suggesting competitive inhibition .

- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, focusing on π-π stacking with aromatic residues .

Q. How do structural modifications (e.g., dienyl chain length) affect the compound’s physicochemical properties?

- Methodology :

- LogP Analysis : Measure partition coefficients (octanol/water) to assess hydrophobicity.

- Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures.

- Solubility : Test in polar (DMSO) vs. nonpolar (hexane) solvents .

Q. What computational tools are suitable for modeling the electronic structure of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO).

- IRI Analysis : Visualize weak interactions (e.g., C-H···π) in crystal packing .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activities of similar isoxazoles: How to resolve them?

- Root Cause : Variations in assay conditions (e.g., bacterial strains, concentration ranges).

- Resolution :

Standardize testing using CLSI guidelines.

Include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds.

Perform dose-response curves to calculate MIC/MBC values .

Q. Conflicting regioselectivity outcomes in isoxazole alkenylation: What factors dominate?

- Critical Variables :

- Catalyst System : Pd(OAc)₂ vs. Cu(I) salts may favor different pathways.

- Solvent Effects : Polar aprotic solvents (DMF) vs. nonpolar (toluene) alter transition states.

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalyst/solvent combinations efficiently.

- Toxicity Screening : Prioritize in silico toxicity prediction (e.g., ProTox-II) before in vitro assays to minimize hazardous waste .

- Data Reproducibility : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.